3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid
Description
3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused thieno[2,3-b]pyridine core substituted with a 3,4-dichlorobenzyl ether group at the 3-position and a carboxylic acid group at the 2-position (Figure 1). Its molecular formula is C₁₅H₉Cl₂NO₃S, with a molecular weight of 354.21 g/mol (CAS: 338419-44-6; MDL: MFCD00140994) . The compound’s structure combines the electron-rich thiophene ring with the pyridine nitrogen, creating a scaffold conducive to interactions with biological targets. Thieno[2,3-b]pyridine derivatives are widely studied for medicinal applications, including anticancer agents, as noted in synthetic intermediate research .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-10-4-3-8(6-11(10)17)7-21-12-9-2-1-5-18-14(9)22-13(12)15(19)20/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKXIQTFKUUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a pyridine derivative.
Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via an etherification reaction using 3,4-dichlorobenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds containing thieno[2,3-b]pyridine moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a study demonstrated that derivatives of thieno[2,3-b]pyridine could induce cell cycle arrest and apoptosis in cancer cell lines .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially disrupting their function. Research has highlighted its effectiveness against various pathogens, suggesting it could be developed into a therapeutic agent for treating infections .
Synthetic Methodologies
1. C(sp3)–H Activation Reactions
Recent studies have focused on the use of 3-[(3,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid in palladium-catalyzed C(sp3)–H activation reactions. This methodology facilitates the formation of complex molecules through selective functionalization of carbon-hydrogen bonds. The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds .
2. Modular Synthetic Platforms
The compound has been employed in developing modular synthetic platforms that enable the construction of quaternary and tertiary carbon centers. This is particularly relevant in medicinal chemistry for creating libraries of compounds with potential therapeutic effects .
Material Sciences
1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into electronic materials can enhance their performance .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid, focusing on substituent variations, physicochemical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3,4-dichlorobenzyl group in the target compound increases logP compared to analogs with single Cl (e.g., ) or hydroxyl groups (e.g., ). This enhances membrane permeability but may reduce aqueous solubility.
- Acid vs.
- Halogen Positioning: The 2,4-dichloro analog () shows distinct electronic effects vs.
Biological Activity
3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H9Cl2NO3S
- Molecular Weight : 354.21 g/mol
- CAS Number : 338419-44-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Studies have indicated potential applications in treating neurological disorders and cancer.
- Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress-related cellular damage.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential:
- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test.
- Tumor Growth Inhibition : Preclinical trials demonstrated a reduction in tumor size in xenograft models when treated with the compound, suggesting potential anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
